molecular formula C20H17F3N2O3 B255455 Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate

Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate

Cat. No. B255455
M. Wt: 390.4 g/mol
InChI Key: ZAJLFYZKPAAGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate, also known as EF24, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EF24 is a derivative of curcumin, a natural compound found in turmeric, and has been shown to possess a range of biochemical and physiological effects. In We will also discuss future directions for research on EF24.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways within cells. Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to inhibit the Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of cancer cells. It has also been shown to possess antioxidant properties, which may play a role in its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate for lab experiments is its specificity for cancer cells. Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to induce apoptosis in cancer cells while leaving normal cells unharmed. This makes it a potential candidate for the development of new cancer therapies.
One of the limitations of Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate for lab experiments is its low yield from the synthesis method. The overall yield of Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate from the synthesis method described earlier is around 20%. This may limit its availability for use in lab experiments.

Future Directions

There are several future directions for research on Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate. One area of research is in the development of new cancer therapies. Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has shown promise as a potential candidate for the development of new cancer therapies due to its specificity for cancer cells.
Another area of research is in the development of new anti-inflammatory drugs. Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to possess anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Finally, there is a need for further research into the mechanism of action of Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate. While its mechanism of action is not fully understood, further research may help to elucidate its potential applications in scientific research.

Synthesis Methods

Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate can be synthesized through a multistep process starting with the reaction of 2-methyl-5-nitroaniline with ethyl acetoacetate to form 2-methyl-5-nitrophenylacetoacetate. This intermediate is then reduced to 2-methyl-5-aminophenylacetoacetate, which is subsequently reacted with 3-trifluoromethyl-4-chloroaniline to form Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate. The overall yield of Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate from this synthesis method is around 20%.

Scientific Research Applications

Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to possess a range of potential applications in scientific research. One of the most promising areas of research is in cancer treatment. Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. This makes it a potential candidate for the development of new cancer therapies.
Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has also been shown to possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the development of inflammatory diseases such as arthritis and asthma. This makes Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate a potential candidate for the development of new anti-inflammatory drugs.

properties

Product Name

Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate

Molecular Formula

C20H17F3N2O3

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C20H17F3N2O3/c1-3-28-19(27)13-10-24-18-12(5-4-6-14(18)20(21,22)23)17(13)25-15-9-11(2)7-8-16(15)26/h4-10,26H,3H2,1-2H3,(H,24,25)

InChI Key

ZAJLFYZKPAAGST-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=C(C=CC(=C3)C)O)C=CC=C2C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=C(C=CC(=C3)C)O)C=CC=C2C(F)(F)F

Origin of Product

United States

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